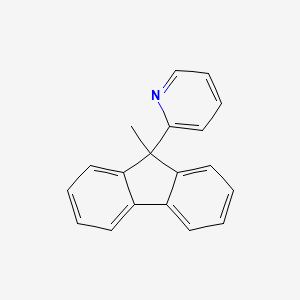

2-(9-Methyl-9H-fluoren-9-YL)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

629624-83-5 |

|---|---|

Molecular Formula |

C19H15N |

Molecular Weight |

257.3 g/mol |

IUPAC Name |

2-(9-methylfluoren-9-yl)pyridine |

InChI |

InChI=1S/C19H15N/c1-19(18-12-6-7-13-20-18)16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-13H,1H3 |

InChI Key |

DGRGEGVXEKKEAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=N4 |

Origin of Product |

United States |

Contextual Significance of Fluorene Pyridine Hybrid Systems in Organic and Materials Chemistry

Fluorene-pyridine hybrid systems represent a class of organic molecules that have garnered considerable attention for their versatile applications, particularly in the realm of organic and materials chemistry. The fluorene (B118485) unit, a polycyclic aromatic hydrocarbon, is well-regarded for its high photoluminescence quantum yield, excellent thermal stability, and good charge transport properties. These characteristics have made fluorene-based materials prominent candidates for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.

The incorporation of a pyridine (B92270) ring into a fluorene scaffold introduces a nitrogen atom, which imparts distinct electronic and coordination properties to the hybrid system. Pyridine is a well-known electron-deficient aromatic heterocycle that can act as a ligand for a wide array of metal ions. This dual nature of fluorene-pyridine hybrids allows them to be utilized in a broad spectrum of applications. In materials science, the pyridine moiety can fine-tune the electron-transporting capabilities of the molecule, leading to the development of bipolar host materials for phosphorescent OLEDs. These materials facilitate balanced charge injection and transport, which is crucial for achieving high device efficiencies. Furthermore, the nitrogen atom in the pyridine ring provides a site for post-synthetic modification, enabling the tuning of the molecule's photophysical and electrochemical properties.

In the field of coordination chemistry, fluorene-pyridine hybrids serve as versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The ability of the pyridine nitrogen to coordinate with metal centers allows for the creation of intricate supramolecular architectures with potential applications in catalysis, gas storage, and sensing. The fluorenyl group, in this context, can act as a bulky and rigid spacer, influencing the topology and porosity of the resulting framework.

Historical Development and Emerging Trends in Fluorene Based Organic Architectures

The exploration of fluorene-based organic architectures dates back to the late 19th century, with the initial focus primarily on its isolation from coal tar and the study of its fundamental chemical reactivity. However, it was not until the latter half of the 20th century that the unique photophysical properties of fluorene (B118485) and its derivatives began to be systematically investigated. The discovery that polyfluorenes exhibit strong blue emission propelled them to the forefront of research into materials for organic electronics.

Early developments in fluorene chemistry centered on the functionalization of the C2 and C7 positions to create conjugated polymers with desirable electronic properties. A significant breakthrough was the introduction of bulky alkyl or aryl substituents at the C9 position. This structural modification not only improved the solubility of fluorene-based polymers but also helped to prevent the formation of undesirable long-wavelength emission bands, a common issue in early polyfluorene materials.

Recent trends in the field have shifted towards the synthesis of more complex and precisely defined fluorene-based molecules. There is a growing interest in the development of fluorene-containing dendrimers, macrocycles, and other well-defined oligomers. These architectures offer greater control over the molecular geometry and electronic properties compared to their polymeric counterparts.

Another emerging trend is the incorporation of fluorene into multi-functional hybrid materials. This includes the covalent linking of fluorene to other functional units, such as electron-donating or electron-accepting moieties, to create donor-acceptor systems with applications in organic photovoltaics and thermally activated delayed fluorescence (TADF). The synthesis of fluorene-based sensors for the detection of ions and small molecules is also an active area of research. Furthermore, the unique aggregation-induced emission (AIE) properties of some fluorene derivatives are being explored for applications in bio-imaging and chemical sensing.

Research Trajectory and Potential Impact of 2 9 Methyl 9h Fluoren 9 Yl Pyridine and Its Functional Congeners

Strategic Approaches to Constructing the 9-Methyl-9H-fluoren-9-yl Pyridine Core

The assembly of the this compound framework can be approached through several convergent and linear strategies. The key disconnections involve the formation of the C(sp³)-C(sp²) bond between the fluorene (B118485) and pyridine moieties and the regioselective introduction of the methyl group at the C-9 position of the fluorene.

Formation of the C(sp³)-C(sp²) Bond Between Fluorene and Pyridine Moieties

A primary approach to forming the pivotal C(sp³)-C(sp²) bond is through the nucleophilic substitution of a suitable pyridine electrophile with a fluorenyl nucleophile. The C-9 proton of fluorene is notably acidic (pKa ≈ 22.6 in DMSO), allowing for facile deprotonation with a moderately strong base to generate the fluorenide anion. This anion can then act as a potent nucleophile.

A plausible synthetic route involves the reaction of 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with the pre-formed 9-methyl-9H-fluorenide anion. This anion can be generated by treating 9-methyl-9H-fluorene with a strong base like sodium hydride (NaH) or an organolithium reagent.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Fluorene Substrate | Pyridine Substrate | Base | Solvent | Approximate Yield (%) |

| 9-Methyl-9H-fluorene | 2-Chloropyridine | NaH | THF/DMF | 60-70 |

| 9-Methyl-9H-fluorene | 2-Bromopyridine | n-BuLi | THF | 65-75 |

Note: The yields are estimated based on analogous reactions and may vary depending on specific reaction conditions.

Alternatively, phase-transfer catalysis offers a milder approach for the alkylation of fluorene derivatives. In this method, a quaternary ammonium (B1175870) salt transfers the fluorenide anion from an aqueous or solid phase to an organic phase containing the electrophile. This can be particularly useful for generating 2-(9H-fluoren-9-yl)pyridine, which can then be subsequently methylated.

Regioselective Introduction of the Methyl Group at Fluorene C-9

The introduction of the methyl group at the C-9 position of the fluorene ring is a critical step that can be performed either before or after the coupling with the pyridine moiety. The high acidity of the C-9 proton makes this position the exclusive site of alkylation under basic conditions.

A common and effective method involves the deprotonation of the fluorene precursor with a suitable base, followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate.

Scenario 1: Methylation prior to pyridine coupling

In this approach, fluorene is first deprotonated with a base like sodium amide (NaNH₂) in liquid ammonia (B1221849) or sodium hydride in THF, followed by quenching with methyl iodide to yield 9-methyl-9H-fluorene. This intermediate is then coupled with a 2-halopyridine as described in section 2.1.1.

Scenario 2: Methylation after pyridine coupling

Alternatively, 2-(9H-fluoren-9-yl)pyridine can be synthesized first, and then subjected to methylation. The C-9 proton in this precursor remains acidic and can be selectively removed by a strong base, followed by the addition of a methylating agent.

Table 2: Conditions for Regioselective C-9 Methylation

| Substrate | Base | Methylating Agent | Solvent | Approximate Yield (%) |

| Fluorene | NaH | Methyl Iodide | THF | >90 |

| 2-(9H-Fluoren-9-yl)pyridine | n-BuLi | Methyl Iodide | THF | 80-90 |

Note: The yields are estimated based on general fluorene alkylation procedures.

Palladium-Catalyzed Cross-Coupling Strategies for Fluorene-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C-C bonds. The Suzuki-Miyaura coupling, in particular, offers a viable route to the this compound core. This strategy would involve the coupling of a pyridine-based organoboron reagent with a fluorene-based halide or triflate.

A potential synthetic pathway would be the reaction of 2-pyridylboronic acid with 9-bromo-9-methyl-9H-fluorene in the presence of a palladium catalyst, a suitable ligand, and a base. The 9-bromo-9-methyl-9H-fluorene precursor can be prepared from 9-methyl-9H-fluorene via radical bromination using N-bromosuccinimide (NBS).

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Fluorene Substrate | Pyridine Substrate | Palladium Catalyst | Ligand | Base | Solvent |

| 9-Bromo-9-methyl-9H-fluorene | 2-Pyridylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water |

| 9-Triflyloxy-9-methyl-9H-fluorene | 2-Pyridylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane |

Lewis Acid-Mediated Reactions for Fluorene-Pyridine Derivatives

Lewis acid catalysis can be employed to activate certain fluorene precursors towards nucleophilic attack by pyridine derivatives. This approach often involves the generation of a stabilized carbocation at the C-9 position of the fluorene.

For instance, a 9-hydroxy-9-methyl-9H-fluorene could potentially be activated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). The resulting carbocation could then be trapped by pyridine to form the desired product. However, controlling the regioselectivity of the reaction with pyridine itself can be challenging due to the nucleophilicity of the nitrogen atom.

Synthesis of Advanced Precursors and Key Synthetic Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.

Fluorene Propargylic Alcohols as Versatile Synthons

Fluorene propargylic alcohols are valuable and versatile intermediates in the synthesis of complex fluorene derivatives. researchgate.net These compounds can be readily prepared by the reaction of a fluorenyl ketone with an alkynyl nucleophile, such as the lithium or magnesium salt of a terminal alkyne.

For example, the reaction of 9-fluorenone (B1672902) with lithium phenylacetylide would yield 9-(phenylethynyl)-9H-fluoren-9-ol. These propargylic alcohols can then be activated by Lewis acids to generate reactive allenyl carbocation intermediates. rsc.org These intermediates can subsequently react with a variety of nucleophiles, including nitrogen-containing heterocycles, to form highly functionalized fluorene derivatives. While not a direct route to the title compound, this methodology highlights the utility of fluorene-based synthons in constructing complex architectures and could be adapted for the synthesis of related structural analogues.

Functionalized Fluorenones and Pyridine Derivatives in Synthetic Pathways

A prominent strategy for synthesizing the core structure of fluorenyl-pyridine compounds involves utilizing fluorenone, the ketone derivative of fluorene, as a versatile starting material. Fluorenones themselves can be synthesized through various modern techniques, including palladium-catalyzed annulation reactions of arynes with 2-haloarenecarboxaldehydes, which avoids the use of harsh oxidizing agents. nih.gov

One common pathway begins with the conversion of fluorenone to a derivative suitable for coupling. For instance, fluorenone can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be used to construct other heterocyclic systems attached to the fluorene scaffold. mdpi.comresearchgate.net For the direct synthesis of the target molecule, a more direct approach involves the transformation of 9-fluorenone into a 9-methyl-9-fluorenol intermediate via the addition of a methyl Grignard reagent (CH₃MgBr). This tertiary alcohol can then be converted to a 9-bromo-9-methylfluorene, a key electrophilic precursor.

The complementary pyridine component is typically a nucleophilic derivative. A common method involves the generation of 2-lithiopyridine or a 2-pyridyl Grignard reagent from a 2-halopyridine, such as 2-bromopyridine. The subsequent nucleophilic substitution reaction between the 2-pyridyl organometallic species and 9-bromo-9-methylfluorene yields the final product, this compound.

Alternatively, palladium-catalyzed cross-coupling reactions represent a powerful method. In this approach, a 9-methyl-9-fluorenyl organometallic reagent (e.g., a boronic acid or ester) could be coupled with a 2-halopyridine under catalysis by a palladium complex with appropriate phosphine (B1218219) ligands. Such direct arylation methods are well-established for coupling aryl halides with pyridine N-oxides, providing a strong precedent for this type of transformation. nih.gov

Chemical Derivatization and Structural Diversification of this compound Scaffolds

The this compound core structure serves as a versatile scaffold that can be further modified to fine-tune its chemical and photophysical properties. Derivatization can be targeted at either the pyridine ring or the peripheral positions of the fluorene moiety.

Substituent Effects on the Pyridine Ring for Modulated Properties

The electronic properties of the pyridine ring can be systematically altered by introducing electron-donating or electron-withdrawing substituents. These modifications have a profound impact on the molecule's photophysical characteristics, such as its fluorescence quantum yield and emission wavelengths. researchgate.netlsu.edu

Computational and experimental studies on analogous systems, such as meso-pyridyl-BODIPYs, have shown that the position of substitution on the pyridine ring is critical. lsu.edulsu.edu For instance, substituents at the 4-position of the pyridine ring can fine-tune properties through resonance effects, while substitution at the 3- or 5-positions primarily exerts an inductive effect. The introduction of electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups generally leads to a red-shift in absorption and emission spectra due to the lowering of the LUMO energy level. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the fluorescence quantum yield. These principles are directly applicable to the fluorenyl-pyridine scaffold, allowing for the rational design of derivatives with tailored optical properties.

Table 1: Predicted Substituent Effects on the Photophysical Properties of this compound Derivatives

| Substituent on Pyridine Ring | Position | Expected Effect on LUMO | Predicted Impact on Emission Wavelength | Predicted Impact on Quantum Yield |

|---|---|---|---|---|

| Nitro (-NO₂) | 4-position | Lowering | Red-shift | Potential Quenching |

| Methoxy (-OCH₃) | 4-position | Raising | Blue-shift | Potential Increase |

| Chloro (-Cl) | 5-position | Lowering (Inductive) | Slight Red-shift | Variable |

| Amino (-NH₂) | 4-position | Raising | Blue-shift | Potential Increase |

Peripheral Functionalization of the Fluorene Moiety

The fluorene ring system itself offers multiple sites for functionalization, primarily at the 2, 7, 3, and 6 positions. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce functional groups onto the fused benzene (B151609) rings. The directing effects of the existing fluorene structure must be considered in these reactions.

A powerful modern technique for such modifications is direct arylation polycondensation, which allows for the sequential introduction of aryl groups onto the fluorene backbone. researchgate.net Halogenation, particularly bromination, of the fluorene core provides versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the attachment of a wide variety of functional groups, including other aromatic rings, alkynes, and more complex moieties. nih.gov This peripheral functionalization can be used to extend the π-conjugated system of the molecule, further modulating its electronic and optical properties or introducing sites for polymerization.

Mechanistic Investigations of Synthetic Transformations Involving Fluorene-Pyridine Bond Formation

The formation of the C-C bond between the fluorene and pyridine moieties is most efficiently achieved through transition-metal catalysis, typically involving palladium. While a specific mechanistic study for this compound is not widely documented, the mechanism can be understood by analogy to the well-studied direct arylation of pyridines. nih.govnih.gov

The catalytic cycle for a palladium-catalyzed cross-coupling between a 9-halofluorene derivative and a 2-pyridyl organometallic reagent, or the direct C-H arylation of pyridine with a 9-halofluorene, is believed to proceed through the following key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 9-bromo-9-methylfluorene) to a low-valent palladium(0) complex, forming a Pd(II) intermediate.

C-H Activation / Transmetalation: In a direct arylation pathway, the pyridine substrate coordinates to the Pd(II) center, followed by C-H bond activation at the 2-position, often via a concerted metalation-deprotonation (CMD) mechanism. This forms a palladacycle intermediate. beilstein-journals.org In a traditional cross-coupling reaction, this step would be a transmetalation, where the pyridyl group is transferred from its organometallic reagent (e.g., pyridylboronic acid) to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the coupled product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data for this compound, including proton and carbon chemical shifts and 2D correlation data, are not presently available in the searched scientific literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Specific ¹H NMR chemical shift values and coupling constants for this compound have not been reported in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Elucidation

Reported ¹³C NMR spectroscopic data for this compound could not be found.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While techniques such as COSY, HSQC, and HMBC are standard for unambiguous structural assignment, specific application of these 2D NMR methods to this compound has not been documented in available research.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

Publicly accessible mass spectrometry data, whether high-resolution or from electrospray ionization methods, for this compound is unavailable.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the precise molecular mass and confirm the elemental composition of this compound, has not been published.

Electrospray Ionization Mass Spectrometry (ESI-MS)

There are no available ESI-MS spectra or fragmentation data for this compound in the searched databases and literature.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise information on the molecular structure, conformation, and the packing of this compound molecules in the crystalline state.

Determination of Absolute Configuration and Molecular Conformation

For a chiral molecule like this compound, which possesses a stereocenter at the C9 position of the fluorene moiety, SC-XRD is the definitive method for determining its absolute configuration (R or S). This is achieved through the analysis of anomalous dispersion effects, often requiring a good quality crystal and sometimes the presence of a heavier atom.

The conformation of the molecule, describing the spatial arrangement of its atoms, would also be precisely determined. It is anticipated that the pyridine ring would be oriented at a significant angle with respect to the fluorene bicycle, a common feature in related structures to minimize steric hindrance.

Analysis of Intramolecular Torsion Angles and Bond Lengths

SC-XRD analysis would yield a comprehensive set of bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the electronic and steric effects within the molecule. For instance, the bond lengths within the fluorene and pyridine rings would be indicative of their aromatic character. The C-C and C-N bond lengths connecting the fluorene, methyl, and pyridine moieties would reveal details about the nature of these single bonds.

Key torsion angles, such as the one defining the orientation of the pyridine ring relative to the fluorene system, would be of particular interest. In related structures, such as 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene, the pyridine groups are tilted with respect to the fluorene plane, with torsion angles around -78.5° and 87.0°. mdpi.com A similar twisted conformation would be expected for this compound.

Table 1: Representative Crystallographic Data for a Hypothetical Crystal of this compound (Based on Analogy with Related Compounds)

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 |

Insights into Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. SC-XRD allows for a detailed analysis of these interactions, which include van der Waals forces, π-π stacking, and C-H···π interactions.

In fluorene-based systems, π-π stacking between the electron-rich fluorene moieties is a common packing motif. However, the presence of the bulky methyl and pyridine substituents at the C9 position might lead to a more complex packing arrangement, possibly with offset or tilted stacking. C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of a neighboring fluorene or pyridine ring, are also expected to play a significant role in stabilizing the crystal structure. In the crystal structure of 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene, C-H···N bonds and C-H···π interactions are observed. mdpi.com

Vibrational Spectroscopy for Characteristic Functional Group Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations of the fluorene and pyridine rings, typically in the range of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (Fluorene, Pyridine) | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Aromatic C=C (Fluorene, Pyridine) | Stretching | 1400 - 1600 |

| Methyl C-H | Bending | 1375 - 1450 |

| C-N (Pyridine) | Stretching | 1000 - 1300 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in probing the vibrations of the fluorene skeleton, which is largely non-polar. The symmetric "breathing" modes of the aromatic rings would be expected to give strong signals in the Raman spectrum.

The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational analysis of the molecule, allowing for the identification of its key functional groups and providing insights into its molecular structure.

Electronic Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Emission Profiles

The fluorene unit is known for its strong absorption in the ultraviolet region and its characteristic blue fluorescence. The electronic absorption spectra of fluorene and its derivatives are typically dominated by intense π→π* transitions. For instance, fluorene itself exhibits strong absorption bands around 260 nm, with weaker, structured bands appearing at longer wavelengths, extending towards 300 nm. These transitions originate from the conjugated π-system of the fluorene core. Upon excitation, fluorene derivatives are generally highly emissive, with photoluminescence quantum yields often being significant. The emission is a result of radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀) and is typically observed in the blue region of the visible spectrum.

The pyridine moiety, on the other hand, possesses both π→π* and n→π* electronic transitions. The π→π* transitions are generally more intense and occur at higher energies (shorter wavelengths), similar to benzene, while the n→π* transition, involving the non-bonding electrons of the nitrogen atom, is symmetry-forbidden and thus appears as a weak absorption band at a lower energy (longer wavelength). The presence of the nitrogen lone pair can also influence the photophysical behavior, often providing a pathway for non-radiative decay, which can lead to lower fluorescence quantum yields compared to their all-carbon aromatic analogues.

When the 9-methyl-9H-fluorene group is covalently linked to the pyridine ring at the 2-position, the electronic properties of both systems are likely to be perturbed. The absorption spectrum of this compound is expected to be a composite of the transitions from both the fluorenyl and pyridyl moieties. It is probable that the spectrum would be dominated by the strong π→π* absorptions of the fluorene system, while the weaker transitions of the pyridine ring might be obscured or appear as shoulders on the main absorption bands.

The photoluminescence profile is also anticipated to be primarily dictated by the fluorenyl fragment, which is the more efficient luminophore of the two. Therefore, one would expect this compound to exhibit fluorescence in the blue to blue-green region of the electromagnetic spectrum. The quantum yield of this emission would be a critical parameter of interest, as it would reflect the extent to which the pyridine unit quenches the fluorene emission through non-radiative pathways, such as intersystem crossing facilitated by the nitrogen lone pair.

To provide a more concrete, albeit predictive, framework, the following table outlines the expected regions for the key spectroscopic parameters based on the properties of related compounds. It must be emphasized that these are estimations and await experimental verification.

| Spectroscopic Parameter | Expected Value/Region | Probable Electronic Transition |

| Absorption Maximum (λ_abs) | 260-310 nm | π→π* (Fluorene) |

| ~250-270 nm | π→π* (Pyridine) | |

| ~270-300 nm | n→π* (Pyridine, weak) | |

| Molar Absorptivity (ε) | High for π→π | - |

| Low for n→π | - | |

| Emission Maximum (λ_em) | 310-400 nm | Fluorescence from S₁ (Fluorene-like) |

| Photoluminescence Quantum Yield (Φ_PL) | Moderate | - |

Computational Chemistry and Theoretical Investigations of 2 9 Methyl 9h Fluoren 9 Yl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. By approximating the many-body electron problem, DFT provides a balance between accuracy and computational cost. For 2-(9-Methyl-9H-fluoren-9-YL)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G+(d,p), can predict key structural parameters. wikipedia.org

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| C(sp³)-C(pyridine) | Bond length between the fluorenyl C9 and the pyridine (B92270) ring | Data not available |

| C(sp³)-C(fluorene) | Average bond length within the fluorene (B118485) moiety | Data not available |

| C(sp³)-CH₃ | Bond length of the C9-methyl group | Data not available |

| ∠ C-C-C(pyridine) | Bond angle involving the pyridine linkage | Data not available |

| Dihedral Angle | Torsional angle between the fluorene and pyridine planes | Data not available |

Note: Specific calculated values for this exact molecule are not available in the surveyed literature. The table represents the type of data generated from DFT geometry optimization.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. nih.gov This method is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light. researchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. The theory also provides information on the oscillator strength of these transitions, indicating their probability. For fluorene-pyridine copolymers, studies have shown that the lowest energy electronic transition is typically a HOMO → LUMO transition. nih.gov Furthermore, by optimizing the geometry of the first excited state (S₁), TD-DFT can be used to predict fluorescence energies and radiative lifetimes. nih.gov

Table 2: Predicted Spectroscopic Properties of this compound from TD-DFT Calculations

| Property | Description | Predicted Value |

|---|---|---|

| Vertical Excitation Energy (S₀→S₁) | Energy of the lowest electronic transition | Data not available |

| Oscillator Strength (f) | Probability of the S₀→S₁ transition | Data not available |

| Absorption Wavelength (λ_max) | Wavelength corresponding to the main absorption peak | Data not available |

| Fluorescence Energy (S₁→S₀) | Energy of emission from the relaxed excited state | Data not available |

| Radiative Lifetime (τ) | Theoretical lifetime of the excited state | Data not available |

Note: Specific calculated values for this molecule are not available. The table illustrates the predictive capabilities of TD-DFT.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A large gap implies high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene moiety, while the LUMO would likely be centered on the electron-accepting pyridine ring. researchgate.net This spatial distribution dictates the charge-transfer characteristics of the molecule upon electronic excitation. In similar fluorene-based systems, the HOMO-LUMO gap is a key factor in determining their electronic and optical properties. researchgate.net

Table 3: Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Highest Occupied Molecular Orbital |

| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between HOMO and LUMO |

Note: Quantitative FMO energy values for this specific compound are not available in the cited literature.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wuxiapptec.com The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral or weakly interacting regions. researchgate.net

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation or coordination to metal centers. The fluorene ring system would likely exhibit a more neutral potential, distributed across its π-system. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. wuxiapptec.comresearchgate.net

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking play a crucial role in determining the supramolecular assembly and crystal packing of molecules. mdpi.com The NCI analysis, based on the electron density and its derivatives, is a computational method used to visualize and characterize these weak interactions in real space. mdpi.com

The analysis generates 3D plots where different types of interactions are represented by colored isosurfaces. Typically, strong attractive interactions like hydrogen bonds appear as blue or green discs, while weaker van der Waals interactions are shown as broader, greener surfaces. Steric repulsion is often colored red. For this compound, NCI analysis could reveal potential intramolecular C-H···N interactions between the methyl group or fluorenyl hydrogens and the pyridine nitrogen. It would also elucidate intermolecular π-π stacking between fluorene moieties or C-H···π interactions, which are critical for understanding its solid-state structure. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the conformational flexibility and dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface and identify accessible conformations at a given temperature.

An MD simulation of this compound would be particularly useful for studying the rotational freedom around the single bond connecting the fluorene and pyridine moieties. The simulation could reveal the energy barriers associated with this rotation and the preferred conformational states in different environments, such as in a vacuum or in a solvent. This information is vital for understanding how the molecule's shape and properties might change in a dynamic system, which is crucial for applications in materials science or medicinal chemistry.

Advanced Functional Materials Applications of 2 9 Methyl 9h Fluoren 9 Yl Pyridine Derivatives

Luminescent Organic Materials Development

Derivatives of the 2-(9-Methyl-9H-fluoren-9-YL)pyridine scaffold have been instrumental in the development of novel luminescent organic materials. Their unique structural features give rise to interesting photophysical phenomena such as Aggregation-Induced Emission (AIE) and Mechanofluorochromism (MFC), and provide a platform for designing materials with high photoluminescence quantum yields (PLQY).

While many traditional organic luminophores suffer from aggregation-caused quenching (ACQ) in the solid state, where their emission intensity is significantly reduced, AIE-active molecules exhibit the opposite behavior. These molecules are typically non-emissive or weakly emissive when dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state. This phenomenon is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org

Derivatives of 2-((9H-fluoren-9-ylidene)methyl)pyridine have been shown to exhibit AIE characteristics. For instance, the introduction of a bithiophene unit to this fragment results in compounds that are poorly emissive in liquid solution but demonstrate significant fluorescence in the solid state. researchgate.netnsc.ru The underlying mechanism for this AIE behavior is the restriction of intramolecular rotation (RIR) of the constituent parts of the molecule upon aggregation. In solution, the molecules can undergo various vibrational and rotational motions, which provide non-radiative pathways for the excited state to decay. However, in the aggregated state, these motions are sterically hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence.

Mechanofluorochromism (MFC) is a phenomenon where the emission color of a material changes in response to mechanical stimuli such as grinding, shearing, or pressing. This property is highly desirable for applications in sensors, security inks, and data storage. Certain derivatives of 2-((9H-fluoren-9-ylidene)methyl)pyridine have been found to be promising MFC materials. researchgate.netnsc.ru

For example, a bithiophene derivative of 2-((9H-fluoren-9-ylidene)methyl)pyridine, namely 2-((9H-fluoren-9-ylidene)methyl)-5-([2,2′-bithiophen]-5-yl)pyridine (FTT), displays self-reversible mechanofluorochromism. researchgate.netnsc.ru The pristine powder of FTT exhibits a certain emission color, which red-shifts upon grinding or pressurization. This change is attributed to a transition from a less planar conformation in the crystalline state to a more planar geometry under pressure. This increased planarity leads to a smaller energy gap and thus a red-shifted emission. Remarkably, the original emission color can be recovered by letting the ground powder rest for a day, indicating a reversible phase transition. researchgate.netnsc.ru

The photoluminescence quantum yield (PLQY) is a critical parameter for luminescent materials, representing the efficiency of converting absorbed light into emitted light. horiba.com For derivatives of this compound, several strategies can be employed to enhance their PLQY.

One key strategy is the principle of Aggregation-Induced Emission (AIE) itself. By designing molecules that are AIE-active, high PLQY in the solid state, which is crucial for device applications, can be achieved. This involves creating sterically hindered structures that restrict intramolecular motions upon aggregation.

Another approach is to modify the molecular structure to control the planarity and rigidity of the molecule. For instance, in the case of 2-((9H-fluoren-9-ylidene)methyl)-5-(5-phenylthiophen-2-yl)pyridine (FTP) and its bithiophene analogue (FTT), the solid-state PLQY was found to be 33% and 13%, respectively, despite being poorly emissive in solution. researchgate.netnsc.ru The difference in PLQY between these two derivatives highlights the significant role of the appended chemical groups in influencing the emission efficiency. Strategic substitution on the fluorene (B118485) or pyridine (B92270) rings can further tune the electronic properties and intermolecular interactions to optimize the PLQY.

The following table summarizes the photoluminescence properties of two derivatives of 2-((9H-fluoren-9-ylidene)methyl)pyridine.

| Compound | PLQY in Solution | PLQY in Solid State | Emission Color Change (MFC) | Reference |

|---|---|---|---|---|

| 2-((9H-fluoren-9-ylidene)methyl)-5-(5-phenylthiophen-2-yl)pyridine (FTP) | Low | 33% | Not Reported | researchgate.netnsc.ru |

| 2-((9H-fluoren-9-ylidene)methyl)-5-([2,2′-bithiophen]-5-yl)pyridine (FTT) | Low | 13% | Red-shift upon grinding (reversible) | researchgate.netnsc.ru |

Role in Organic Optoelectronic Devices

The favorable luminescent properties and charge-transporting capabilities of fluorene and pyridine-based compounds make them highly suitable for a range of organic optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells.

In OLEDs, materials based on fluorene and pyridine are frequently used as emitters in the emissive layer due to their high fluorescence quantum yields and thermal stability. The combination of the electron-donating fluorene core and the electron-accepting pyridine unit can lead to efficient intramolecular charge transfer (ICT), which is beneficial for achieving high electroluminescence efficiency. acs.org

The table below presents the performance of OLEDs utilizing fluorene and pyridine-based materials, illustrating their potential.

| Host Material | Dopant | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) | Emission Color | Reference |

|---|---|---|---|---|---|

| 4-(9,9'-spirobi[fluoren]-4-yl)pyridine (4-4Py-SBF) | Ir(ppy)3 | ~63 | Not Reported | Green | researchgate.net |

| 4-(9,9'-spirobi[fluoren]-4-yl)pyridine (4-4Py-SBF) | FIrpic | ~16 | Not Reported | Sky-blue | researchgate.net |

| MS-OC (a spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole derivative) | PO-01 | 80.0 | 27.1 | Yellow | rsc.org |

In the realm of organic photovoltaics, fluorene-based materials are valued for their excellent charge-transporting properties and good film-forming capabilities. The incorporation of a pyridine unit can further modulate the electronic energy levels to facilitate efficient charge separation and transport at the donor-acceptor interface of a solar cell.

The dual functionality of fluorene and pyridine moieties also makes their conjugates suitable for use as charge transport layers in optoelectronic devices. Pyridine-integrated pyrene (B120774) derivatives have been studied as hole-transporting materials (HTMs) in OLEDs, demonstrating stable performance with low efficiency roll-off. nih.gov The inherent properties of the this compound scaffold suggest that its derivatives could be engineered to function effectively as either electron or hole transport materials by appropriate chemical modification.

Elucidation of Structure-Property Relationships in Emissive Fluorene-Pyridine Systems

The photophysical properties of fluorene-pyridine systems, particularly those based on the this compound scaffold, are intrinsically linked to their molecular structure. The interplay between the electron-rich fluorene core and the electron-deficient pyridine moiety governs the emissive characteristics of these compounds. Key structural modifications, such as the nature and position of substituents on both the fluorene and pyridine rings, as well as the linkage between these two units, play a crucial role in tuning the emission color, quantum efficiency, and other photophysical parameters.

Influence of Substitution at the 9-Position of the Fluorene Core

The 9-position of the fluorene ring is a critical site for chemical modification, and substitution at this position significantly impacts the compound's stability and emissive properties. Introducing alkyl groups, such as the methyl group in this compound, is a common strategy to enhance both thermal and photostability. This substitution prevents the oxidation of the fluorene unit to fluorenone, which would otherwise quench fluorescence. mdpi.com

Furthermore, the steric hindrance introduced by substituents at the 9-position can influence the molecular packing in the solid state, which in turn affects the solid-state emission properties. For instance, in derivatives of a closely related compound, 2-((9H-fluoren-9-ylidene)methyl)pyridine, the solid-state photoluminescence quantum yield is highly dependent on the molecular structure and intermolecular interactions. researchgate.net

Role of Substituents on the Fluorene and Pyridine Rings

The introduction of electron-donating or electron-withdrawing groups on either the fluorene or pyridine rings provides a powerful tool for fine-tuning the optoelectronic properties of these materials. Attaching electron-donating groups to the fluorene core can raise the energy level of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups on the pyridine ring can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the frontier molecular orbitals directly impacts the energy of the emitted photons and, consequently, the emission color.

For example, in a study of blue emissive N-methyl-7-azaindole-appended fluorene derivatives, which are structurally analogous to pyridine-fluorene systems, the emission properties were found to be highly dependent on the substituents. nih.gov The strategic placement of different groups allows for the precise tuning of the emission wavelength across the visible spectrum.

Aggregation-Induced Emission and Mechanofluorochromism

Interestingly, some fluorene-pyridine derivatives exhibit unique solid-state emissive behaviors such as aggregation-induced emission (AIE) and mechanofluorochromism. In a study of 2-((9H-fluoren-9-ylidene)methyl)pyridine derivatives, the compounds were found to be weakly emissive in solution but highly luminescent in the solid state. researchgate.net This AIE phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways.

Furthermore, one of the derivatives, 2-((9H-fluoren-9-ylidene)methyl)-5-([2,2′-bithiophen]-5-yl)pyridine (FTT), demonstrated self-reversible mechanofluorochromism. The emission spectrum of its powdered form red-shifted upon grinding or pressurization and returned to its original state after a day without any treatment. This behavior is linked to a reversible phase transition under mechanical stimuli. researchgate.net

Detailed Research Findings in Structurally Related Systems

While comprehensive data on a systematic series of this compound derivatives is limited, studies on closely related compounds provide valuable insights into the structure-property relationships.

In the case of 2-((9H-fluoren-9-ylidene)methyl)pyridine derivatives, the introduction of a phenylthiophene (FTP) or a bithiophene (FTT) moiety at the 5-position of the pyridine ring significantly influences their solid-state quantum yields.

| Compound | Substituent at 5-position of Pyridine | Photoluminescence Quantum Yield (ΦPL) in Solid State (%) |

|---|---|---|

| FTP | 5-phenylthiophen-2-yl | 33 |

| FTT | [2,2′-bithiophen]-5-yl | 13 |

Data sourced from a study on 2-((9H-fluoren-9-ylidene)methyl)pyridine derivatives, which are structurally similar to this compound. researchgate.net

This data clearly indicates that even subtle changes in the substituent on the pyridine ring can have a profound impact on the emissive efficiency in the solid state.

Furthermore, studies on other fluorene derivatives highlight the importance of the substitution pattern for achieving high quantum yields. For instance, a series of fluorene-based two-photon absorbing molecules showed that the fluorescence quantum yield is sensitive to the nature of the substituents at the 2- and 7-positions of the fluorene core.

| Compound Derivative | Key Structural Features | Fluorescence Quantum Yield (ΦF) in Hexane |

|---|---|---|

| Derivative I | Donor-Acceptor-Donor type with diphenylamine (B1679370) and benzothiazole-thiophene groups | 0.74 |

| Derivative II | Acceptor-Donor-Acceptor type with nitro and diphenylamine groups | 0.62 |

Data from a study on fluorene derivatives with various substituents, illustrating the impact of electronic character on quantum yield. nih.gov

These findings from structurally related systems underscore the principle that the electronic nature and placement of substituents are paramount in dictating the emissive properties of fluorene-pyridine compounds. The combination of a stable 9,9-disubstituted fluorene core with a strategically functionalized pyridine ring offers a versatile platform for the development of advanced functional materials with tailored emissive properties.

Coordination Chemistry and Catalytic Applications of 2 9 Methyl 9h Fluoren 9 Yl Pyridine

Design and Synthesis of 2-(9-Methyl-9H-fluoren-9-YL)pyridine-Based Ligands

The design of this compound as a ligand is predicated on the synergistic combination of a proven coordinating moiety, the pyridine (B92270) ring, with a sterically demanding and electronically tunable fluorenyl group. This strategic design allows for precise control over the coordination sphere of a metal center, influencing its reactivity and catalytic activity.

The synthesis of this compound can be achieved through nucleophilic substitution. A common strategy involves the deprotonation of 2-picoline (2-methylpyridine) using a strong base like n-butyllithium to generate a lithiated intermediate. This nucleophile can then react with a suitable electrophile, such as 9-bromo-9-methylfluorene, to form the target ligand. The purification of the final product is typically achieved through column chromatography.

Pyridine Nitrogen as a Primary Coordination Site in Metal Complexes

The pyridine nitrogen atom in this compound serves as the primary coordination site for metal ions. The lone pair of electrons on the nitrogen atom readily forms a dative bond with vacant d-orbitals of transition metals. The strength of this coordination is influenced by the electronic properties of both the pyridine ring and the metal center. In the context of palladium, iridium, and iron complexes, the pyridine moiety typically acts as a strong sigma-donor, contributing to the stability of the resulting organometallic species. The coordination of the pyridine nitrogen is a critical first step in the formation of chelate complexes, which are often employed in catalysis to enhance stability and selectivity.

Steric and Electronic Influence of the 9-Methyl-9H-fluoren-9-yl Moiety on Coordination Behavior

The 9-Methyl-9H-fluoren-9-yl substituent exerts a profound influence on the coordination behavior of the pyridine ligand through both steric and electronic effects.

Steric Influence: The bulky nature of the fluorenyl group provides significant steric hindrance around the metal center. This steric bulk can be advantageous in several ways: it can prevent the formation of undesired polynuclear species, stabilize low-coordination number complexes, and create a specific chiral pocket around the metal's active site, which can be exploited in asymmetric catalysis. The methyl group at the 9-position further enhances this steric demand compared to an unsubstituted fluorenyl group.

Electronic Influence: The fluorenyl moiety can also modulate the electronic properties of the pyridine ligand. The sp³-hybridized carbon at the 9-position isolates the pi-system of the fluorene (B118485) from the pyridine ring, meaning electronic communication is primarily inductive. Substituents on the fluorene rings could be used to tune the electron-donating or -withdrawing nature of the ligand, thereby influencing the electron density at the metal center and its subsequent reactivity.

| Parameter | Influence of 9-Methyl-9H-fluoren-9-yl Moiety |

| Coordination Number | Favors lower coordination numbers due to steric bulk. |

| Complex Stability | Can enhance stability by preventing ligand dissociation. |

| Catalytic Selectivity | Creates a defined steric environment that can influence substrate approach and product selectivity. |

| Electron Density at Metal | Can be tuned through substitution on the fluorene rings, affecting the metal's redox properties. |

Synthesis and Comprehensive Characterization of Organometallic Complexes

The this compound ligand can be employed to synthesize a variety of organometallic complexes with palladium, iridium, and iron. The synthesis and characterization of these complexes provide insights into the coordination properties of the ligand and the potential applications of the resulting metal centers.

Palladium(II) Complexes of Fluorene-Pyridine Ligands

Palladium(II) complexes bearing pyridine-based ligands are of significant interest due to their extensive applications in cross-coupling catalysis. The synthesis of a palladium(II) complex with this compound would typically involve the reaction of the ligand with a suitable palladium(II) precursor, such as palladium(II) chloride or palladium(II) acetate, in an appropriate solvent.

Given the monodentate nature of the pyridine coordination, a common strategy to form stable complexes is to utilize a cyclometalation approach, where an ortho-C-H bond on a phenyl group attached to the pyridine could be activated to form a C-Pd bond, resulting in a stable five- or six-membered palladacycle. However, with the current ligand, direct coordination to form complexes of the type [PdCl₂(L)₂] is more likely in the absence of a group capable of C-H activation in a favorable position.

| Complex Type | Typical Synthesis Precursor | Expected Geometry | Key Characterization Technique |

| [PdCl₂(L)₂] | PdCl₂ | Square Planar | ¹H NMR, X-ray Crystallography |

| [Pd(OAc)₂(L)₂] | Pd(OAc)₂ | Square Planar | IR, ¹³C NMR |

Iridium(III) Phosphors Incorporating Fluorene-Based Chelates

Iridium(III) complexes are renowned for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs). The synthesis of an iridium(III) phosphor with this compound would likely involve its use as a cyclometalating ligand. For this, a derivative of the ligand, for example, one with a phenyl group at the 6-position of the pyridine ring, would be necessary to facilitate C-H activation and the formation of a C^N cyclometalated ligand.

The synthesis typically proceeds by reacting the ligand with an iridium(III) precursor, such as IrCl₃·nH₂O, to form a chloride-bridged dimer, [(C^N)₂Ir(μ-Cl)]₂. This dimer is then reacted with an ancillary ligand to yield the final monomeric complex, [Ir(C^N)₂(N^N)]⁺ or [Ir(C^N)₂(O^O)].

The bulky 9-Methyl-9H-fluoren-9-yl group would be expected to influence the photophysical properties of the resulting iridium(III) complex. The steric hindrance could prevent aggregation-caused quenching of luminescence in the solid state, potentially leading to higher quantum yields. The electronic properties of the fluorene moiety would also impact the HOMO and LUMO energy levels of the complex, thereby tuning the emission color.

Comprehensive characterization would involve UV-Vis absorption and photoluminescence spectroscopy to determine the electronic transitions and emission properties. Cyclic voltammetry would be used to probe the electrochemical behavior and estimate the HOMO/LUMO energy levels.

| Property | Expected Influence of 9-Methyl-9H-fluoren-9-yl Moiety |

| Emission Color | Tunable by modifying the electronic nature of the fluorene. |

| Quantum Yield | Potentially enhanced due to suppression of aggregation. |

| Excited State Lifetime | Influenced by the rigidity and electronic nature of the ligand. |

Iron Organometallic Chemistry with Fluorene-Pyridine Ligands

Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metals in catalysis. The development of well-defined organoiron complexes is crucial for advancing iron-catalyzed reactions. The synthesis of an iron complex with this compound could be achieved by reacting the ligand with various iron precursors, such as iron(II) halides or iron carbonyls.

For instance, the reaction with Fe(CO)₅ could lead to the substitution of one or more carbonyl ligands by the pyridine-fluorene ligand, forming complexes of the type [Fe(CO)₄(L)] or [Fe(CO)₃(L)₂]. The bulky nature of the ligand would likely favor the formation of monosubstituted complexes.

The characterization of these iron carbonyl complexes would heavily rely on infrared (IR) spectroscopy to observe the C-O stretching frequencies, which are sensitive to the electronic environment of the iron center. ¹H and ¹³C NMR spectroscopy would also be crucial for elucidating the structure. Mössbauer spectroscopy could provide detailed information about the oxidation state and spin state of the iron center. The steric bulk of the this compound ligand could be instrumental in stabilizing reactive iron species and promoting specific catalytic transformations. nih.gov

| Iron Precursor | Potential Complex | Key Characterization Technique |

| FeX₂ (X = Cl, Br) | [FeX₂(L)₂] | Magnetic Susceptibility, Mössbauer Spectroscopy |

| Fe(CO)₅ | [Fe(CO)₄(L)] | IR Spectroscopy (νco), ¹³C NMR |

Applications in Homogeneous and Heterogeneous Catalysis

While the fluorenyl-pyridine scaffold suggests potential as a ligand in catalysis, specific studies detailing the role of this compound in metal-catalyzed reactions are not present in the surveyed literature. The pyridine moiety is a well-established coordinating group for a wide range of transition metals, and the bulky, electron-rich fluorenyl group could, in theory, provide steric and electronic properties beneficial for catalytic activity and selectivity. However, without experimental data, any discussion of its specific applications remains speculative.

Ligand Role in Metal-Catalyzed Organic Transformations

There are no specific, documented instances of this compound being employed as a ligand in metal-catalyzed organic transformations in the available literature. Research in this area often focuses on related but structurally different ligands. For instance, various pyridine-based ligands are crucial in a multitude of catalytic reactions, where their electronic and steric properties are tuned to optimize catalyst performance. Similarly, fluorene derivatives have been explored as components of ligands. Nevertheless, the unique combination present in this compound has not been the subject of published catalytic studies. Therefore, no data tables or detailed research findings on its specific role can be provided.

Exploration of Catalytic Cycles (e.g., C(sp3)–H Alkylation using Borrowing Hydrogen Methodology)

The C(sp3)–H alkylation of the parent 9H-fluorene molecule using the borrowing hydrogen (or hydrogen autotransfer) methodology is a known transformation catalyzed by various transition metal complexes. This process typically involves the following general steps:

Oxidation: The metal catalyst dehydrogenates an alcohol to form an aldehyde or ketone intermediate, generating a metal-hydride species.

Condensation: The acidic C(sp3)–H bond at the C9 position of fluorene allows for a base-mediated condensation reaction with the in-situ generated carbonyl compound, forming a 9-alkylidenefluorene intermediate.

Reduction: The metal-hydride species then reduces the C=C double bond of the 9-alkylidenefluorene intermediate.

Catalyst Regeneration: This final step yields the C9-alkylated fluorene product and regenerates the active metal catalyst.

While this mechanism is established for fluorene itself with various catalysts, there is no specific research available that explores this catalytic cycle utilizing a metal complex of this compound as the catalyst. The presence of the 9-methyl group on the target compound would preclude its participation as the pronucleophile in this specific type of C(sp3)-H alkylation at the C9 position. Therefore, a catalytic cycle directly involving this compound in a borrowing hydrogen reaction for C9-alkylation is not applicable. No experimental data or specific research findings are available to report.

Electrochemical and Redox Properties of Metal-Fluorene-Pyridine Complexes

The electrochemical and redox properties of metal complexes are fundamentally dependent on the nature of both the metal center and the coordinating ligands. The pyridine and fluorene moieties can both be redox-active, potentially leading to ligand-centered redox events in addition to metal-centered ones.

However, the scientific literature lacks studies on the synthesis of metal complexes with this compound and any subsequent investigation of their electrochemical or redox properties. While studies on other metal-pyridine or metal-fluorene complexes exist, these findings cannot be accurately extrapolated to the specific target compound. Consequently, there is no available data from techniques such as cyclic voltammetry or spectroelectrochemistry for complexes of this compound to create data tables or to discuss their specific redox behavior.

Supramolecular Chemistry and Self Assembly of Fluorene Pyridine Architectures

Principles of Supramolecular Interactions in Fluorene-Pyridine Systems

π-π stacking is a fundamental non-covalent interaction that influences the crystal packing of aromatic molecules. acs.org It arises from the electrostatic and dispersion interactions between the electron clouds of aromatic rings. In systems containing fluorene (B118485) and pyridine (B92270), parallel-displaced or T-shaped arrangements are often favored to minimize electrostatic repulsion. researchgate.net

However, the substitution pattern at the C9 position of the fluorene ring plays a critical role in modulating these interactions. The presence of bulky substituents, such as the methyl group and the pyridine ring in 2-(9-Methyl-9H-fluoren-9-yl)pyridine, can introduce significant steric hindrance. This hindrance can prevent the close approach required for effective π-π stacking between the fluorene planes. For instance, in a related compound, 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene, the dihedral angle between the two fluorene systems is 71.97(4)°, and the centroid-to-centroid distance between stacked rings is approximately 4.22 Å. nih.govnih.gov This distance is significantly larger than the typical range for π-π stacking (3.3–3.8 Å), indicating that strong stacking interactions are absent. nih.govnih.gov This suggests that the architecture of this compound likely favors other forms of intermolecular interactions over classical, co-facial π-π stacking of the fluorene units.

In the absence of strong π-π stacking, other weak interactions become dominant in directing the supramolecular assembly. C-H···π interactions, where a C-H bond acts as a weak acid to donate its hydrogen to the electron-rich π-system of an adjacent aromatic ring, are particularly significant in fluorene-based systems. nih.govresearchgate.net

The crystal structures of closely related 9,9-disubstituted fluorene derivatives provide insight into the specific interactions that can be expected. For example, the analysis of 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene reveals a network of intermolecular C-H···N hydrogen bonds and C-H···π interactions that dictate the crystal packing. mdpi.com In this system, molecules are linked into helical supramolecular strands via C-H···N bonds involving the pyridine nitrogen. These strands are then cross-linked by C-H···π interactions between a hydrogen atom and the fluorene unit of a neighboring molecule. mdpi.com

Table 1: Examples of Non-Covalent Interactions in a Related Fluorene-Pyridine System

| Interaction Type | Donor | Acceptor | Distance (H···A) | Angle (D-H···A) |

|---|---|---|---|---|

| C-H···N Hydrogen Bond | C17-H17 | N2 | 2.60 Å | 154° |

| C-H···π Interaction | C22-H22 | Fluorene π-system (Cg) | 2.71 Å | 136° |

Data derived from the crystal structure of 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene as a model system. mdpi.com

These findings underscore the importance of weaker, more directional interactions in governing the solid-state structures of sterically hindered fluorene-pyridine compounds.

Rational Design of Supramolecular Building Blocks

The rational design of supramolecular systems hinges on the predictable behavior of their constituent building blocks. The molecule this compound is an exemplary building block, or "tecton," with well-defined structural and functional features:

The Pyridine Moiety: Functions as a classic Lewis base, providing a directional coordination site for binding to metal ions. This interaction is highly predictable and forms the basis for coordination-driven self-assembly.

The Fluorene Unit: Acts as a large, rigid, and sterically demanding panel. Its bulk can be used to control the number of ligands that can fit around a metal center, thereby influencing the geometry and nuclearity of the final assembly.

The C9-Methyl Group: Adds to the steric profile at the crucial C9 position, further preventing dense packing and potentially creating voids or channels within the assembled structure. It also fine-tunes the electronic properties of the fluorene system.

By modifying the fluorene backbone or the pyridine ring, one can systematically tune the properties of the building block to target specific supramolecular architectures with desired geometries and functionalities.

Construction of Coordination-Driven Self-Assembled Systems

Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand bonds to construct complex, well-defined supramolecular structures from simple components. nih.govresearchgate.net In this approach, the geometric preferences of the metal ion (the "acceptor") and the spatial arrangement of binding sites on the ligand (the "donor") dictate the final architecture.

The combination of multitopic pyridine-based ligands with metal ions is a well-established route to metalla-macrocycles and coordination polymers. rsc.org While this compound is a monodentate ligand, it can be used as a terminal or "capping" ligand in more complex systems. For example, it can be used to control the dimensionality of a coordination polymer by occupying coordination sites that would otherwise be used for network propagation.

Alternatively, if this fluorene-pyridine motif is incorporated into a larger molecule with multiple coordination sites (e.g., a bis-pyridine ligand linked by a fluorene spacer), it can readily form discrete metalla-macrocycles or extended coordination polymers. The steric bulk of the 9-methyl-9H-fluorenyl group would be a critical design element, influencing the size and shape of macrocycles and preventing the interpenetration of polymer networks, which is a common issue in coordination polymer chemistry. nih.gov

The significant steric profile of the this compound ligand makes it particularly well-suited for the construction of discrete supramolecular architectures. When reacted with metal ions that have a defined coordination geometry (e.g., square-planar Pt(II) or Pd(II)), the bulky fluorenyl groups can prevent the formation of extended polymeric chains and instead favor the assembly of finite, cage-like, or bowl-shaped structures.

The self-assembly process is driven by the formation of thermodynamically stable products. The steric repulsion between the bulky ligands limits the number of components that can come together, effectively directing the assembly process towards discrete, soluble species. This strategy allows for the creation of intricate, well-defined nanoscale objects with potential applications in molecular recognition, encapsulation, and catalysis. uoa.grresearchgate.net

Influence of Molecular Design on Supramolecular Organization and Resultant Functionality

The architecture of supramolecular assemblies derived from fluorene-pyridine compounds is profoundly influenced by their molecular design. Strategic modifications to the core structure, including the substituents at the 9-position of the fluorene moiety, the nature and number of pyridine units, and the type of linker connecting these components, dictate the non-covalent interactions that govern self-assembly. These structural variations, in turn, determine the morphology and functional properties of the resulting materials, such as their photoluminescence and charge-transport characteristics. researchgate.nettue.nl

The double substitution at the 9-position of the fluorene core is a critical design element, primarily to ensure the chemical stability of the molecule, as the unsubstituted C9 position is reactive and susceptible to oxidation. mdpi.comdoaj.org Beyond providing stability, these substituents play a pivotal role in directing the three-dimensional packing of the molecules. For instance, the introduction of pyridinylmethyl groups at the 9-position can lead to the formation of helical supramolecular strands in the solid state. These ordered structures are stabilized by specific intermolecular interactions, such as C-H⋯N hydrogen bonds and CH∙∙∙π interactions, which would be absent without the carefully chosen pyridine-containing substituents. mdpi.com

Furthermore, the choice of the bridging unit connecting two pyridine moieties can dramatically alter the self-assembly pathway with metal ions. When fluorene-bridged ditopic ligands are reacted with rhenium(I) tricarbonyl complexes, they facilitate the formation of trimetallic, triangular supramolecular structures. acs.org In contrast, replacing the fluorene bridge with a more angular carbazole-based ligand leads to the formation of cyclic dimers under the same conditions. acs.org This highlights how the inherent geometry of the organic ligand acts as a blueprint for the final metallo-supramolecular architecture.

The functionality of these materials is a direct consequence of their molecular and supramolecular structure. For example, derivatives of 2-((9H-fluoren-9-ylidene)methyl)pyridine have been shown to exhibit aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in the solid state. researchgate.net This behavior is tied to the restriction of intramolecular rotations in the aggregated state. Moreover, certain derivatives display mechanofluorochromism—a change in emission color in response to mechanical pressure. This property is attributed to a pressure-induced planarization of the molecule, leading to a red-shift in its emission spectrum, a phenomenon that can be reversed by storing the material, indicating a reversible phase transition. researchgate.net

The table below summarizes key research findings on how molecular design elements in fluorene-pyridine architectures influence their supramolecular organization and functional outcomes.

| Molecular Design Feature | Specific Example(s) | Resulting Supramolecular Organization | Consequent Functionality/Property | Reference(s) |

| Substituents at C9-Position | 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | Helical supramolecular strands stabilized by C-H⋯N hydrogen bonds. | Controlled solid-state packing. | mdpi.com |

| Number of Fluorene Spacers | tpy-Fluo-tpy vs. tpy-bisFluo-tpy | Nanopatterned organization on surfaces via terpyridine interactions. | Tunable photoluminescence; emission spectra shift to longer wavelengths with more fluorene units. | researchgate.net |

| Type of Bridging Ligand | Fluorene-bridged vs. Carbazole-bridged dipyridyl ligands | Formation of trimetallic triangles with Re(I). | Green light emission at room temperature (carbazole dimer); emission only at low temp (fluorene triangle). | acs.org |

| Overall Molecular Geometry | 2-((9H-fluoren-9-ylidene)methyl)-5-([2,2′-bithiophen]-5-yl)pyridine (FTT) | Crystalline vs. amorphous states; changes in molecular planarity. | Aggregation-Induced Emission Enhancement (AIEE) and self-reversible mechanofluorochromism. | researchgate.net |

Future Directions and Research Perspectives for 2 9 Methyl 9h Fluoren 9 Yl Pyridine Chemistry

Development of Next-Generation Synthetic Routes and Methodologies

The synthesis of 9,9-disubstituted fluorenes is a well-established area of organic chemistry, yet there remains ample room for innovation, particularly for asymmetrically substituted compounds like 2-(9-Methyl-9H-fluoren-9-YL)pyridine. Future research is anticipated to move beyond traditional multi-step syntheses towards more efficient and elegant methodologies.

Catalytic C-H Activation: A significant advancement would be the development of catalytic C-H activation strategies for the direct arylation or alkylation of fluorene (B118485) derivatives. This approach could potentially enable the direct coupling of a pyridine (B92270) moiety to the 9-position of 9-methylfluorene, or vice versa, thereby minimizing the need for pre-functionalized starting materials and reducing waste.

Phase-Transfer Catalysis: Building upon existing methods for related compounds, the optimization of phase-transfer catalysis for the synthesis of this compound presents a promising avenue. Research in this area could focus on developing more efficient and recyclable catalysts, as well as exploring a broader range of reaction conditions to improve yields and reduce reaction times. A recent study on the synthesis of 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene utilized a phase-transfer catalyzed method, suggesting the feasibility of this approach for the target molecule. guidechem.com

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and product consistency. Future studies could aim to develop a continuous-flow process for the synthesis of this compound, which would be particularly beneficial for industrial-scale production.

Photocatalysis: The use of visible-light photocatalysis represents a burgeoning field in organic synthesis. The development of a photocatalytic route to this compound could offer a milder and more environmentally friendly alternative to traditional thermal methods.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | Atom economy, reduced steps | Catalyst design, regioselectivity |

| Phase-Transfer Catalysis | Milder conditions, scalability | Catalyst efficiency and recyclability |

| Flow Chemistry | Safety, consistency, scalability | Reactor design, process optimization |

| Photocatalysis | Mild conditions, sustainability | Catalyst development, reaction scope |

Advancements in Operando Spectroscopic and Advanced Computational Methodologies

To fully unlock the potential of this compound, a deep understanding of its electronic structure, excited-state dynamics, and behavior in various environments is crucial. The synergy between in situ spectroscopic techniques and high-level computational modeling will be instrumental in achieving this.

Operando Spectroscopy: The use of operando spectroscopic techniques, such as in situ UV-Vis, fluorescence, and Raman spectroscopy, will be vital for monitoring the compound's behavior in real-time under operational conditions, for instance, within an organic light-emitting diode (OLED). This can provide invaluable insights into degradation mechanisms and structure-property relationships.

Advanced Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be essential for predicting and understanding the electronic and photophysical properties of this compound. Future computational work could focus on:

Modeling the impact of the pyridine nitrogen's position on the electronic properties.

Simulating the excited-state dynamics to understand fluorescence and phosphorescence pathways.

Predicting the charge transport properties for applications in organic electronics.

Theoretical investigations into fluorene-pyridine copolymers have already demonstrated the utility of DFT and TD-DFT in elucidating their structural and electronic properties, providing a solid foundation for similar studies on the target molecule.

| Methodology | Key Insights to be Gained |

| Operando UV-Vis/Fluorescence | Real-time monitoring of electronic transitions and degradation in devices. |

| Operando Raman Spectroscopy | In situ analysis of molecular vibrations and structural changes. |

| DFT/TD-DFT Calculations | Prediction of HOMO/LUMO levels, absorption/emission spectra, and excited-state properties. |

Exploration of Novel Applications in Emerging Technologies and Interdisciplinary Fields

The unique combination of a fluorene core and a pyridine ring suggests a wide array of potential applications for this compound.